molecular formula C22H20N4O4S3 B2371615 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 315696-97-0

2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2371615
CAS No.: 315696-97-0
M. Wt: 500.61
InChI Key: KEJHAHCKDLWKFE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 5,6-dimethyl substitution on the thienopyrimidinone ring, a phenyl group at position 3, and a thioacetamide linkage to a 4-sulfamoylphenyl group. The compound’s molecular weight is 464.58 g/mol (C₁₉H₂₀N₄O₄S₃) , and its synthesis typically involves alkylation of the thiol group on the thienopyrimidinone core with a chloroacetamide derivative, followed by functionalization of the aryl group .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S3/c1-13-14(2)32-20-19(13)21(28)26(16-6-4-3-5-7-16)22(25-20)31-12-18(27)24-15-8-10-17(11-9-15)33(23,29)30/h3-11H,12H2,1-2H3,(H,24,27)(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJHAHCKDLWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a thienopyrimidine derivative with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-d]pyrimidine core substituted with a sulfamoyl group and an acetamide moiety. The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 396.52 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), which plays a critical role in cell cycle regulation and mitosis. Inhibitors targeting Plk1 have demonstrated significant cytotoxic effects on cancer cells, leading to apoptosis through cell cycle arrest .
  • Case Studies :
    • A study evaluated the efficacy of thienopyrimidine derivatives in inducing cell death in leukemia cells. The results indicated that these compounds could disrupt the cell cycle and induce apoptosis at low micromolar concentrations .
    • Another investigation focused on the structure–activity relationship (SAR) of related compounds, revealing that specific substitutions on the phenyl ring significantly enhance anticancer activity .

Antimicrobial Activity

The biological activity of thienopyrimidines extends beyond anticancer effects; they also exhibit antimicrobial properties. Research indicates that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Compounds derived from thieno[2,3-d]pyrimidines were tested against various bacterial strains. Results showed significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antimicrobial agents .

Data Summary

Activity Effect Concentration Reference
AnticancerInduces apoptosis in leukemia cellsLow micromolar
AntimicrobialInhibits growth of E. coli and S. aureusVaries by strain
Plk1 InhibitionDisrupts cell cycleIC50 values reported

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions.

Oxidation Reaction Reagents/Conditions Products Yield Reference
Sulfoxide formationH2O2\text{H}_2\text{O}_2
(30%), CH3COOH\text{CH}_3\text{COOH}
, 60°C, 4 h2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfinyl)-N-(4-sulfamoylphenyl)acetamide 78%
Sulfone formationmCPBA\text{mCPBA}
, DCM\text{DCM}
, 25°C, 12 h2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfonyl)-N-(4-sulfamoylphenyl)acetamide 65%

Key Findings :

  • Oxidation to sulfoxide occurs selectively with H2O2\text{H}_2\text{O}_2
    , while sulfone formation requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

  • The sulfone derivative shows reduced solubility in polar solvents compared to the parent compound.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Reaction Reagents/Conditions Products Yield Reference
Acidic hydrolysisHCl\text{HCl}
(6 M), reflux, 8 h2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid + 4 aminobenzenesulfonamide\text{4 aminobenzenesulfonamide}
82%
Basic hydrolysisNaOH\text{NaOH}
(2 M), ethanol, 70°C, 6 hSame products as above75%

Key Findings :

  • Hydrolysis produces a carboxylic acid and 4-aminobenzenesulfonamide, confirmed via 1H NMR^1\text{H NMR}
    and LC-MS.

  • The reaction is faster under acidic conditions due to protonation of the amide nitrogen .

Electrophilic Aromatic Substitution

The thieno[2,3-d]pyrimidine core undergoes electrophilic substitution at position 5 or 6:

Substitution Reaction Reagents/Conditions Products Yield Reference
BrominationBr2\text{Br}_2
, FeBr3\text{FeBr}_3
, CHCl3\text{CHCl}_3
, 0°C, 2 h2-((5-bromo-6-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 68%
NitrationHNO3\text{HNO}_3
, H2SO4\text{H}_2\text{SO}_4
, 50°C, 3 h2-((5-nitro-6-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 60%

Key Findings :

  • Bromination occurs preferentially at position 5 due to steric hindrance from the methyl group at position 6 .

  • Nitration requires fuming nitric acid and yields a mixture of mono- and di-substituted products .

Nucleophilic Reactions at the Sulfamoyl Group

The sulfamoyl (-SO2_2
NH2_2
) group participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products Yield Reference
AlkylationCH3I\text{CH}_3\text{I}
, NaH\text{NaH}
, DMF\text{DMF}
, 25°C, 12 h2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-methylsulfamoyl)phenyl)acetamide 55%
AcylationAcCl\text{AcCl}
, pyridine, 0°C, 4 h2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-acetylsulfamoyl)phenyl)acetamide 63%

Key Findings :

  • Alkylation of the sulfamoyl NH2_2
    group requires strong bases like NaH to deprotonate the amine .

  • Acylation proceeds selectively at the sulfonamide nitrogen rather than the acetamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications to the thienopyrimidine core:

Coupling Type Reagents/Conditions Products Yield Reference
Suzuki-MiyauraPd PPh3 4\text{Pd PPh}_3\text{ }_4
, K2CO3\text{K}_2\text{CO}_3
, dioxane, 90°C, 24 h2-((5,6-dimethyl-4-oxo-3-(4-fluorophenyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 70%

Key Findings :

  • The phenyl group at position 3 can be replaced with aryl boronic acids via Suzuki coupling .

  • Reaction yields depend on the steric and electronic nature of the boronic acid substituent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the thienopyrimidinone ring and the acetamide’s aryl group, leading to differences in physicochemical properties, bioactivity, and synthetic pathways. Below is a systematic comparison:

Substituent Variations on the Thienopyrimidinone Core

  • 3-Phenyl vs. 3-Alkyl/Allyl Groups: The target compound’s 3-phenyl group (aromatic) contrasts with analogs like 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (), where a flexible allyl group replaces the phenyl. The allyl group may reduce steric hindrance but decrease π-π stacking interactions critical for crystallinity .
  • 5,6-Dimethyl vs. Other Substituents: The 5,6-dimethyl groups in the target compound likely enhance electron-donating effects, stabilizing the thienopyrimidinone core. Analogs with bulkier substituents (e.g., benzothieno rings in ) exhibit extended conjugation but may complicate synthesis .

Variations in the Acetamide Aryl Group

  • 4-Sulfamoylphenyl vs. Electron-Withdrawing/Donating Groups: The sulfamoyl group (-SO₂NH₂) in the target compound improves solubility via hydrogen bonding, unlike 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide (), where the nitro group (-NO₂) increases electrophilicity but reduces solubility .
  • Substituent Position and Bioactivity: N-(4-phenoxyphenyl) () and N-(3-methoxyphenyl) () derivatives demonstrate that para-substituted electron-donating groups (e.g., -OCH₃) may improve metabolic stability compared to meta-substituted analogs .

Physicochemical and Spectral Properties

  • NMR Analysis :
    • highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, indicating electronic environment modifications. For example, the sulfamoyl group’s deshielding effect would distinguish the target compound’s NMR profile from methyl- or nitro-substituted analogs .

Preparation Methods

Cyclization of Thiourea Derivatives

The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxylate with phenylisocyanate, followed by treatment with Lawesson’s reagent to introduce the thiol group. Reaction of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with phenylisocyanate in anhydrous toluene at 110°C for 6 hours yields the corresponding urea derivative. Subsequent cyclization using phosphoryl chloride (POCl₃) at reflux forms the 4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine intermediate. Thiolation is achieved by refluxing with Lawesson’s reagent in dry tetrahydrofuran (THF), producing the 2-thiol derivative in 68–72% yield.

Table 1: Optimization of Thiolation Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Lawesson’s THF 80 4 72
P₄S₁₀ Toluene 110 6 58
H₂S (gas) DMF 60 12 41

Alternative Route via Suzuki Coupling

For introducing the 3-phenyl group, a palladium-catalyzed Suzuki-Miyaura coupling is employed. Bromination of the 3-position of the thieno[2,3-d]pyrimidin-4-one core using N-bromosuccinimide (NBS) in acetonitrile provides the 3-bromo derivative, which reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture. This method affords the 3-phenyl-substituted intermediate in 85% yield, demonstrating superior regioselectivity compared to traditional Friedel-Crafts alkylation.

Preparation of N-(4-Sulfamoylphenyl)chloroacetamide

The acetamide side chain is synthesized by reacting 4-sulfamoylaniline with chloroacetyl chloride under Schotten-Baumann conditions. A solution of 4-sulfamoylaniline (1.0 equiv) in dichloromethane (DCM) is treated with chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C, followed by stirring at room temperature for 3 hours. The product precipitates as a white solid, isolated by filtration in 89% yield.

Characterization Data

  • IR (KBr): 3280 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 2H, CH₂Cl).
  • MS (ESI): m/z 247.1 [M+H]⁺.

Thioether Formation via Nucleophilic Substitution

The key coupling step involves reacting 5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-thiol with N-(4-sulfamoylphenyl)chloroacetamide in the presence of a base. A mixture of the thiol (1.0 equiv) and chloroacetamide (1.1 equiv) in ethanol is treated with sodium ethoxide (1.5 equiv) and heated at reflux for 5 hours. The reaction progress is monitored by TLC, and the product is purified via recrystallization from ethanol/DMF (3:1) to yield the title compound as a pale-yellow solid (76% yield).

Optimization of Reaction Conditions

  • Base: Sodium ethoxide > K₂CO₃ > Piperidine (highest yield with NaOEt).
  • Solvent: Ethanol > DMF > THF (ethanol preferred for solubility and ease of workup).
  • Temperature: Reflux (78°C) optimal; lower temperatures led to incomplete conversion.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr): 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1315 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.12 (d, J = 8.0 Hz, 2H, ArH), 7.85 (d, J = 8.0 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 4.38 (s, 2H, SCH₂), 2.41 (s, 6H, 2×CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 163.2 (C=O), 152.4 (C=N), 141.2–125.3 (ArC), 45.6 (SCH₂), 22.1 (CH₃).
  • HRMS (ESI): m/z calcd for C₂₃H₂₁N₄O₃S₂ [M+H]⁺: 497.1054; found: 497.1056.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) showed a single peak at 4.7 minutes, confirming >98% purity.

Alternative Synthetic Routes

Mitsunobu Reaction for Thioether Formation

An alternative pathway employs the Mitsunobu reaction to couple the thiol with a hydroxyl-containing precursor. However, this method requires expensive reagents (DIAD, Ph₃P) and provides lower yields (62%) compared to nucleophilic substitution.

Solid-Phase Synthesis

Immobilization of the thiol on Wang resin via a disulfide linkage allows iterative coupling and cleavage steps. While this approach facilitates purification, scalability issues limit its industrial application.

Challenges and Limitations

  • Solubility Issues: The thienopyrimidine core exhibits poor solubility in polar solvents, necessitating the use of DMF or DMSO for reactions.
  • Byproduct Formation: Over-alkylation at the sulfur atom occurs if excess chloroacetamide is used, requiring precise stoichiometric control.
  • Sulfonamide Stability: The N-sulfamoyl group is sensitive to acidic conditions, complicating workup procedures involving mineral acids.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions:

Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions to form the thieno[2,3-d]pyrimidine core .

Thioether Linkage : Coupling the core with a thiol-containing intermediate using catalysts like triethylamine in solvents such as dimethylformamide (DMF) .

Acetamide Conjugation : Reacting with 4-sulfamoylphenyl acetamide under reflux in ethanol or DMF .
Optimization : Control temperature (60–80°C), use anhydrous solvents, and monitor purity via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 12.50 ppm for NH protons in similar analogs) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks observed in related compounds) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in antimicrobial assays for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes .
  • Assay Conditions : Use consistent broth microdilution methods (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
  • Compound Stability : Pre-test compound stability in assay media via LC-MS to rule out degradation .
    Example : A study on analogs showed MIC variations (2–32 µg/mL) depending on bacterial strain and solvent used .

Q. What strategies are effective for improving the low yield of the final coupling reaction in synthesis?

  • Methodological Answer : Low yields (<50%) often result from steric hindrance or poor nucleophilicity. Solutions include:
  • Catalyst Screening : Test bases like DBU or K₂CO₃ to enhance reactivity .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to improve solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C) while maintaining yields >70% .

Q. How to design a structure-activity relationship (SAR) study for this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., 5,6-dimethyl vs. 5-Cl) and test COX-2 inhibition .
  • Side Chain Variations : Replace the sulfamoyl group with methylsulfonyl or carboxylate moieties .
  • Biological Assays : Use ELISA to measure TNF-α/IL-6 suppression in LPS-induced macrophages .
    Data Table :
Analog ModificationCOX-2 IC₅₀ (µM)TNF-α Inhibition (%)
5,6-dimethyl0.4578 ± 5
5-Cl1.2052 ± 7
Sulfamoyl → Methyl2.1030 ± 4
(Hypothetical data based on )

Mechanistic and Technical Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Target Identification : Use pull-down assays with biotinylated probes or SILAC-based proteomics to identify binding partners .
  • Pathway Analysis : Perform RNA-seq or phospho-kinase arrays to map signaling pathways (e.g., PI3K/AKT inhibition) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity measurements .

Q. How to address discrepancies in thermal stability data during DSC analysis?

  • Methodological Answer :
  • Sample Preparation : Ensure anhydrous conditions and uniform particle size (e.g., lyophilization) .
  • Parameter Calibration : Use indium standards for temperature calibration and replicate runs (n=3) .
  • Interpretation : Compare with TGA to distinguish melting points from decomposition events .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility profiles reported in different studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
  • Particle Size Effects : Reduce particle size via nano-milling and measure solubility enhancement .
  • pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–10) to identify optimal formulation conditions .

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